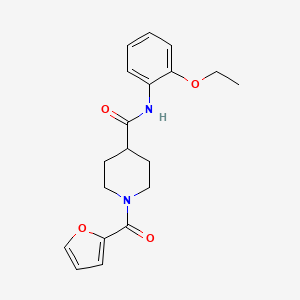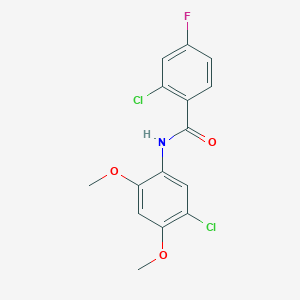![molecular formula C18H23NO B5426729 (2,4-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B5426729.png)
(2,4-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine, also known as DMBA, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of phenethylamines and has been studied extensively due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience.
作用機序
The mechanism of action of (2,4-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine is not fully understood. However, it has been reported that this compound acts as a dopamine reuptake inhibitor, which increases the concentration of dopamine in the brain. This effect is similar to that of other phenethylamines such as amphetamine and methamphetamine. This compound has also been shown to bind to the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been shown to have psychoactive effects in animals and humans. In rats, this compound has been shown to increase locomotor activity and produce stereotypic behaviors. In humans, this compound has been reported to produce euphoria, increased energy, and enhanced cognitive performance. This compound has also been shown to increase heart rate and blood pressure, which may be related to its sympathomimetic effects.
実験室実験の利点と制限
(2,4-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. This compound is also relatively inexpensive compared to other phenethylamines. However, this compound has some limitations. It is not very selective for dopamine reuptake inhibition, and it may also interact with other neurotransmitter systems. This compound also has a relatively short half-life, which may limit its usefulness in some experiments.
将来の方向性
There are several future directions for the study of (2,4-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine. One direction is to investigate the potential therapeutic applications of this compound in the treatment of psychiatric and neurological disorders. Another direction is to study the metabolism of this compound and its interactions with other drugs. Furthermore, the development of new this compound derivatives with improved selectivity and pharmacokinetic properties may lead to the discovery of new drugs for the treatment of various diseases.
合成法
The synthesis of (2,4-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine involves the reaction of 2,4-dimethylbenzyl chloride with 4-methoxyphenethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is obtained after purification using column chromatography. The yield of this compound can be improved by optimizing the reaction conditions such as the choice of solvent and the reaction time.
科学的研究の応用
(2,4-dimethylbenzyl)[2-(4-methoxyphenyl)ethyl]amine has been widely used in scientific research as a tool to study the structure-activity relationship of phenethylamines. This compound has been used as a reference standard in the characterization of other phenethylamine derivatives. This compound has also been used in the development of new drugs for the treatment of various diseases such as depression, anxiety, and Parkinson's disease. Moreover, this compound has been used as a substrate for the study of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the liver.
特性
IUPAC Name |
N-[(2,4-dimethylphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-14-4-7-17(15(2)12-14)13-19-11-10-16-5-8-18(20-3)9-6-16/h4-9,12,19H,10-11,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCFWUFKUIQSWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNCCC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5426647.png)

![2-(6-oxa-9-azaspiro[4.5]dec-9-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5426667.png)
![4-({[(3-chloro-2-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5426681.png)

![ethyl N-[3-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)phenyl]glycinate](/img/structure/B5426699.png)
![3-[(2-isopropyl-5-pyrimidinyl)carbonyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5426707.png)
![N-cyclopentyl-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5426714.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5426721.png)
![2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5426723.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-1,4-diazepane](/img/structure/B5426738.png)
![4-{[(3-chlorophenyl)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B5426745.png)
![5-{5-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5426746.png)
![N'-(spiro[2.3]hex-1-ylcarbonyl)-4-biphenylcarbohydrazide](/img/structure/B5426752.png)